molecular formula C21H21ClN2O2 B5396598 5-(4-tert-butylbenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione

5-(4-tert-butylbenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione

Cat. No. B5396598
M. Wt: 368.9 g/mol
InChI Key: VYPDVNHFRRITBU-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylbenzylidene)-3-(4-chlorobenzyl)-2,4-imidazolidinedione, commonly known as TBB or TBBPA, is a synthetic chemical compound that is widely used in the production of plastics and electronics. TBB is a flame retardant and is added to materials to reduce the risk of fire. However, there has been growing concern about the potential health and environmental impacts of TBB.

Mechanism of Action

TBB acts as a flame retardant by releasing bromine ions when exposed to high temperatures. These bromine ions react with free radicals and other reactive species to prevent combustion. However, TBB has also been shown to have non-intentional effects, such as disrupting the endocrine system by acting as an estrogen receptor agonist.
Biochemical and Physiological Effects:
TBB has been shown to have toxic effects on aquatic organisms, such as fish and amphibians. It has also been shown to disrupt the endocrine system in animals, leading to developmental abnormalities and reproductive problems.

Advantages and Limitations for Lab Experiments

TBB is a widely used flame retardant and has been extensively studied for its properties. However, its potential impacts on human health and the environment are a cause for concern. In laboratory experiments, TBB can be difficult to work with due to its toxicity and potential for environmental contamination.

Future Directions

There is a need for further research on the potential health and environmental impacts of TBB. Future research could focus on the development of alternative flame retardants that are less toxic and have fewer environmental impacts. There is also a need for better regulation of TBB and other flame retardants to ensure their safe use in consumer products.

Synthesis Methods

TBB is synthesized by reacting 4-tert-butylbenzaldehyde with 4-chlorobenzylamine in the presence of a catalyst. The resulting product is then reacted with urea to form TBB.

Scientific Research Applications

TBB has been extensively studied for its flame retardant properties and its potential impacts on human health and the environment. In laboratory experiments, TBB has been shown to have toxic effects on aquatic organisms and to disrupt the endocrine system in animals. TBB has also been detected in human breast milk and in the environment.

properties

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-21(2,3)16-8-4-14(5-9-16)12-18-19(25)24(20(26)23-18)13-15-6-10-17(22)11-7-15/h4-12H,13H2,1-3H3,(H,23,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPDVNHFRRITBU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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